molecular formula C22H26N2O11 B13992661 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole CAS No. 26386-09-4

5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole

Cat. No.: B13992661
CAS No.: 26386-09-4
M. Wt: 494.4 g/mol
InChI Key: OYJPBOWPUKMYRC-UHFFFAOYSA-N
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Description

5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is a complex organic compound that features a nitro group attached to an indole ring, which is further substituted with a tetra-o-acetylhexopyranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Glycosylation: The tetra-o-acetylhexopyranosyl moiety is introduced through glycosylation, where the indole derivative reacts with a glycosyl donor in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The acetyl groups can be removed under basic conditions to yield the free sugar moiety.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide in methanol.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Deacetylated sugars: Formed from the removal of acetyl groups.

Scientific Research Applications

5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: Investigated for its potential effects on various biological pathways.

Mechanism of Action

The mechanism of action of 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is not well-documented. it is likely to interact with biological molecules through its nitro and glycosyl moieties, potentially affecting enzymatic activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindole: Lacks the glycosyl moiety but shares the nitro-indole core.

    1-(2,3,4,6-Tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole: Lacks the nitro group but shares the glycosylated indole structure.

Uniqueness

5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is unique due to the combination of a nitro group and a glycosylated indole structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

26386-09-4

Molecular Formula

C22H26N2O11

Molecular Weight

494.4 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(5-nitro-2,3-dihydroindol-1-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H26N2O11/c1-11(25)31-10-18-19(32-12(2)26)20(33-13(3)27)21(34-14(4)28)22(35-18)23-8-7-15-9-16(24(29)30)5-6-17(15)23/h5-6,9,18-22H,7-8,10H2,1-4H3

InChI Key

OYJPBOWPUKMYRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N2CCC3=C2C=CC(=C3)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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